ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE
Overview
Description
Ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE typically involves multiple steps. One common route includes the formation of the thiazole ring, followed by the introduction of the fluorophenyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.
Scientific Research Applications
Ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 3-[(2-{[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}ACETAMIDO)METHYL]-4-METHYLBENZOATE involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-methylbenzoate: This compound shares the benzoate ester and amino group but lacks the thiazole ring and fluorophenyl group.
Ethyl (4-fluorobenzoyl)acetate: This compound contains the fluorophenyl group but has a different ester and lacks the thiazole ring.
Uniqueness
Ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate is unique due to its combination of a thiazole ring, fluorophenyl group, and benzoate ester. This unique structure may confer specific properties, such as enhanced bioactivity or stability, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 3-[[[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]methyl]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S2/c1-3-28-21(27)16-5-4-14(2)17(10-16)11-24-20(26)13-30-22-25-19(12-29-22)15-6-8-18(23)9-7-15/h4-10,12H,3,11,13H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSKFMUKMLPJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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